N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole scaffold. The compound’s structure includes:
- Acetamide core: The central acetamide group connects a 4-ethylphenyl substituent (attached to the nitrogen) and a sulfur atom.
- Imidazole-thio moiety: The sulfur atom bridges the acetamide to a 1-(4-methoxyphenyl)-substituted imidazole ring.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-15-4-6-16(7-5-15)22-19(24)14-26-20-21-12-13-23(20)17-8-10-18(25-2)11-9-17/h4-13H,3,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZNTQKZNXDQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Amines: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. A study on related imidazole derivatives demonstrated their efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has shown promise in anticancer research. Studies involving similar acetamide derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. For instance, derivatives of imidazole have been evaluated for their cytotoxic effects against human cancer cells, highlighting the potential of this compound as a lead structure for developing new anticancer agents .
Antitubercular Activity
In vitro studies have assessed the antitubercular activity of compounds similar to this compound against Mycobacterium tuberculosis. These studies revealed that certain derivatives could inhibit the growth of this pathogen, which is crucial given the rising incidence of multidrug-resistant tuberculosis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent thio-acetamide linkage. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Evaluation
A study published in 2018 synthesized a series of acetamide derivatives, including those related to this compound. The evaluation showed that these compounds had significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a recent investigation, researchers explored the anticancer potential of similar imidazole derivatives. The findings indicated that these compounds could effectively inhibit cell growth in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Comparisons:
Heterocyclic Core Variations: Imidazole vs. Triazole/Thiazole: The target compound’s imidazole ring (compared to triazole in VUAA1 or thiazole in 9e) may enhance π-π stacking due to aromaticity but reduce metabolic stability .
Substituent Effects :
- 4-Methoxyphenyl : Present in both the target compound and 9e/9m, this group improves solubility via electron donation but may sterically hinder target binding compared to smaller substituents (e.g., 4-ethyl in VUAA1) .
- 4-Ethylphenyl : Shared with VUAA1, this substituent introduces hydrophobicity, which could enhance blood-brain barrier penetration but increase plasma protein binding .
Synthetic Efficiency :
- Yields for analogs range from 75% (3h) to 96% (21), suggesting that the target compound’s synthesis (if analogous to 21) may achieve high efficiency under optimized conditions .
Spectral Signatures :
- IR spectra consistently show NH (~3250 cm⁻¹) and C=O (~1680 cm⁻¹) stretches, confirming acetamide formation. ¹H NMR aromatic signals (δ 7.1–8.2) align with substituted phenyl/heterocyclic protons .
Biological Activity
N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential biological activity, particularly in medicinal chemistry. Its unique structure suggests various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 411.52 g/mol. The structural features include an ethylphenyl group, a methoxyphenyl group, and an imidazole ring linked via a thioacetamide moiety. The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 411.52 g/mol |
| Molecular Formula | C22H25N3O3S |
| logP | 3.9451 |
| logD | 3.945 |
| logSw | -3.7583 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 59.052 Ų |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing imidazole rings have been shown to be effective against various fungal pathogens, including Aspergillus fumigatus, which is responsible for pulmonary infections .
In vitro studies have demonstrated that related compounds possess inhibitory effects against bacterial strains, with some exhibiting lower minimum inhibitory concentrations (MIC) than established antibiotics . The thioacetamide group enhances the biological activity by potentially increasing lipophilicity and facilitating membrane penetration.
Anticancer Activity
The imidazole moiety is known for its role in anticancer agents due to its ability to interact with biological targets involved in cell proliferation and apoptosis. Studies on similar compounds have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting that this compound may also exhibit anticancer properties .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of imidazole derivatives against Xanthomonas species, revealing that certain modifications led to enhanced efficacy compared to standard treatments .
- Results indicated that the compound could serve as a lead structure for developing new antibacterial agents.
-
Anticancer Activity Assessment :
- Research conducted on imidazole-containing compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .
- The findings suggested that this compound could be further explored for its potential in cancer therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-ethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how are intermediates validated?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, 5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol reacts with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate under reflux conditions. Recrystallization from ethanol ensures purity . Intermediate validation involves TLC monitoring , IR spectroscopy (C=S stretch at ~1100 cm⁻¹), and ¹H/¹³C NMR to confirm thioether bond formation .
Q. Which characterization techniques are critical for structural confirmation?
- Key Techniques :
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .
- FT-IR : Confirms thioacetamide C=O (1680–1700 cm⁻¹) and imidazole C=N (1600–1620 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological screening?
- Assays :
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : COX-1/2 inhibition assays using fluorometric or colorimetric methods (e.g., IC₅₀ determination) .
- Controls : Reference standards like indomethacin (COX inhibition) or ampicillin (antimicrobial) are used .
Advanced Research Questions
Q. How can reaction yields be optimized during derivative synthesis?
- Strategies :
- Catalyst Screening : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane improves coupling efficiency for amide bonds .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups in imidazole intermediates .
- Temperature Control : Reflux at 60–80°C balances reaction rate and byproduct minimization .
Q. How do structural modifications (e.g., substituent variations) impact pharmacokinetic properties?
- Case Studies :
- 4-Methoxyphenyl vs. 4-Fluorophenyl : Methoxy groups enhance solubility (logP reduction by ~0.5 units) but reduce metabolic stability due to O-demethylation .
- Thiazole vs. Thiophene : Thiazole-containing analogs show 2–3× higher plasma protein binding, affecting bioavailability .
- Computational Tools : QSAR models predict ADMET properties using descriptors like polar surface area and H-bond donors .
Q. What computational methods resolve contradictions in biological activity data?
- Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding poses to targets (e.g., COX-2 active site). Example: Compound 9c (from ) showed a docking score of −8.2 kcal/mol, correlating with experimental IC₅₀ values .
- Molecular Dynamics (MD) : 100-ns simulations assess ligand-receptor stability (e.g., RMSD < 2.0 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
